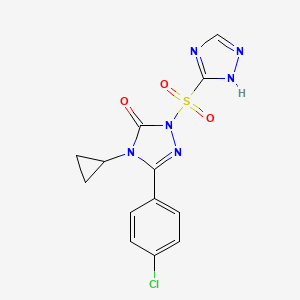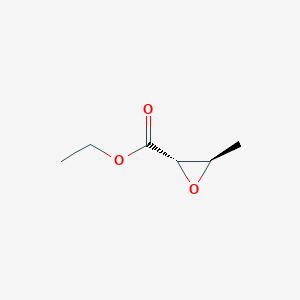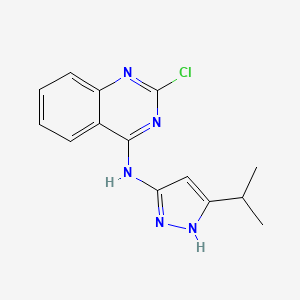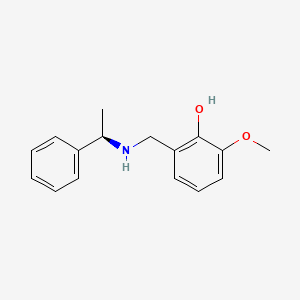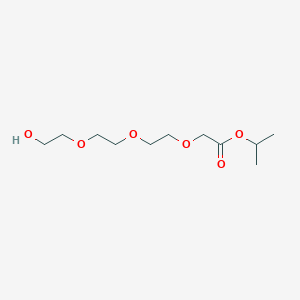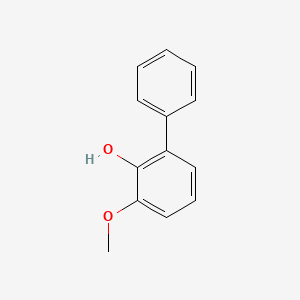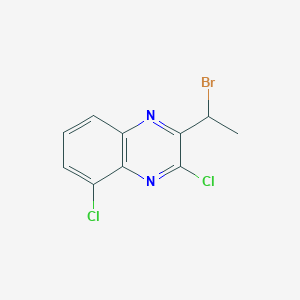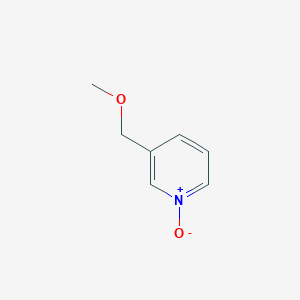
3-(Methoxymethyl)pyridine-1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxymethylpyridine N-oxide is an organic compound belonging to the class of pyridine N-oxides It is characterized by the presence of a methoxymethyl group attached to the nitrogen atom of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
3-Methoxymethylpyridine N-oxide can be synthesized through the oxidation of 3-methoxymethylpyridine. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 3-(Methoxymethyl)pyridine-1-oxide often involves continuous flow processes using microreactors. These methods offer advantages such as improved heat exchange, better reaction control, and higher efficiency compared to traditional batch processes .
化学反应分析
Types of Reactions
3-Methoxymethylpyridine N-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex N-oxide derivatives.
Reduction: The compound can be reduced back to 3-methoxymethylpyridine under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles, including amines, alcohols, and halides, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include more complex N-oxide derivatives, reduced pyridine compounds, and substituted pyridine derivatives .
科学研究应用
3-Methoxymethylpyridine N-oxide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
作用机制
The mechanism of action of 3-(Methoxymethyl)pyridine-1-oxide involves its interaction with specific molecular targets and pathways. As an N-oxide, it can act as an oxidizing agent, facilitating the transfer of oxygen atoms to other molecules. This property is utilized in various chemical reactions, including oxidation and substitution processes .
相似化合物的比较
Similar Compounds
3-Methylpyridine N-oxide: Similar in structure but lacks the methoxymethyl group.
4-Methoxypyridine N-oxide: Similar but with the methoxymethyl group attached to the fourth position of the pyridine ring.
2-Methoxypyridine N-oxide: Similar but with the methoxymethyl group attached to the second position of the pyridine ring.
Uniqueness
This structural feature distinguishes it from other pyridine N-oxides and contributes to its specific properties and uses .
属性
分子式 |
C7H9NO2 |
|---|---|
分子量 |
139.15 g/mol |
IUPAC 名称 |
3-(methoxymethyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H9NO2/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 |
InChI 键 |
GKEMGAMONJSNNI-UHFFFAOYSA-N |
规范 SMILES |
COCC1=C[N+](=CC=C1)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Bromo-10-chloro-thieno[3,4-b][1,5]benzoxazepine](/img/structure/B8290727.png)
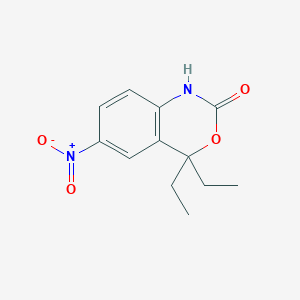
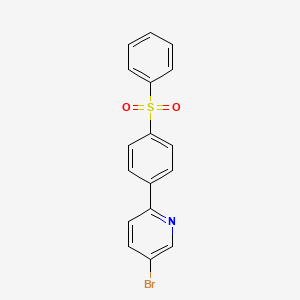
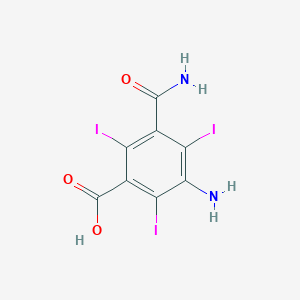
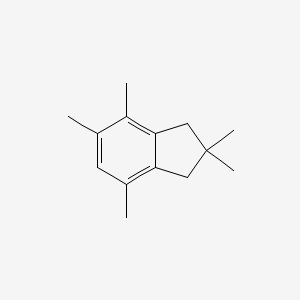
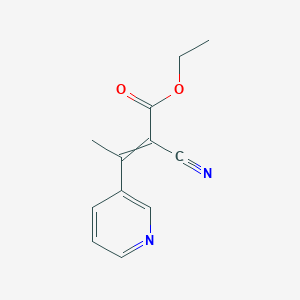
![4-[(2-Pyridyl)methylthio]benzoic acid](/img/structure/B8290768.png)
